Bencyclane fumarate
Description
Historical Context of Preclinical and Mechanistic Investigations
The scientific exploration of bencyclane (B1663192) fumarate's mechanism of action has evolved over time. Initial preclinical investigations explored several potential pathways to explain its pronounced smooth muscle relaxant effects.
One early line of inquiry focused on its potential role as a phosphodiesterase (PDE) inhibitor. nih.gov In in vitro studies, bencyclane was found to inhibit PDE activity, similar to other smooth muscle relaxants like papaverine (B1678415). nih.gov However, this inhibitory effect was observed to be relatively weak compared to papaverine, despite bencyclane demonstrating a similarly strong muscle relaxant effect. nih.gov Further studies on isolated tracheal muscle strips revealed that bencyclane, even at maximum relaxing concentrations, did not lead to an increase in cyclic AMP (cAMP). nih.gov This finding was in contrast to the actions of established PDE inhibitors like papaverine and aminophylline, suggesting that bencyclane-induced smooth muscle relaxation was likely not primarily caused by PDE inhibition. nih.gov
General Scope of Academic Inquiry into the Compound
Academic inquiry into bencyclane fumarate (B1241708) has been multifaceted, exploring its effects on various physiological systems. The research has established a profile for the compound that extends beyond simple vasodilation.
The principal areas of academic investigation have centered on its effects on the cardiovascular system. The compound is classified as a peripheral vasodilator and a spasmolytic, indicating its dual action of relaxing blood vessels and alleviating muscle spasms. patsnap.comdrugbank.com Research has extensively focused on its potential applications in conditions related to circulatory disturbances, such as peripheral vascular diseases. patsnap.com
Beyond its vasodilatory and spasmolytic actions, studies have delved into other related pharmacological effects. A significant area of research has been its antiplatelet activity . patsnap.com Bencyclane has been shown to inhibit platelet aggregation, a process that can lead to the formation of blood clots within vessels. patsnap.com This anti-aggregatory effect is considered a key part of its therapeutic potential in vascular diseases. patsnap.com
Academic interest has also extended to its potential neuroprotective effects . patsnap.com Some studies have suggested that bencyclane may help reduce oxidative stress and inflammation, which are critical factors in the progression of various vascular and neurodegenerative diseases. patsnap.com
A more niche area of investigation has examined the compound's influence on metabolism. For instance, one study on bovine lens homogenates found that bencyclane fumarate could increase oxygen consumption and carbon dioxide formation. nih.gov The same research suggested that the fumaric acid component of the molecule might serve as a substrate in metabolic reactions and that bencyclane could help stabilize the physiological distribution of adenine (B156593) nucleotides (ATP, ADP, and AMP). nih.gov
Finally, pharmacokinetic studies in humans have been conducted to understand how the compound is absorbed, distributed, metabolized, and eliminated. These investigations have examined aspects such as plasma concentrations over time and protein binding. nih.gov An in vitro study using radiolabeled bencyclane determined its distribution, showing binding to plasma proteins, erythrocytes, and thrombocytes. nih.gov
Table 2: Summary of Key Academic Research Areas for this compound
| Research Area | Focus of Investigation | Key Findings |
|---|---|---|
| Vasodilatory & Spasmolytic Effects | Relaxation of smooth muscles in blood vessels and alleviation of muscle spasms. patsnap.compatsnap.com | Works by inhibiting calcium influx into smooth muscle cells, leading to vasodilation. patsnap.compatsnap.com |
| Antiplatelet Activity | Inhibition of platelet aggregation to reduce the risk of thrombus formation. patsnap.com | The compound demonstrates anti-aggregatory effects, contributing to its potential in vascular disease management. patsnap.com |
| Neuroprotective Effects | Reduction of oxidative stress and inflammation. patsnap.com | Some studies suggest a potential role in mitigating factors related to vascular and neurodegenerative diseases. patsnap.com |
| Metabolic Effects | Influence on carbohydrate metabolism. nih.gov | Shown to increase O2 consumption in lens homogenates and stabilize adenine nucleotide patterns. nih.gov |
| Pharmacokinetics | Absorption, distribution, and protein binding of the compound in biological systems. nih.gov | Studies have characterized plasma concentration curves and binding percentages to plasma proteins and blood cells. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKNZAMFRGXCG-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-84-1 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Investigations of Bencyclane Fumarate
Chemical Synthesis Pathways
The core synthesis of Bencyclane (B1663192) involves building the structure around a cycloheptane (B1346806) ring.
Multi-Step Synthetic Approaches
The synthesis of Bencyclane typically proceeds through a multi-step pathway starting from cycloheptanone (B156872) (suberone). One key intermediate in this synthesis is 1-benzylcycloheptanol. wikipedia.orgontosight.aielte.huthieme-connect.de This alcohol is then further reacted to obtain the final Bencyclane base. A common approach involves the reaction of 1-benzylcycloheptanol with 3-dimethylaminopropyl chloride. wikipedia.orgontosight.ai
Grignard Addition Reactions in Intermediates Synthesis
Grignard reactions play a crucial role in the synthesis of key intermediates, specifically in the formation of the 1-benzylcycloheptanol intermediate. The Grignard addition of benzylmagnesium bromide to cycloheptanone (suberone) yields 1-benzylcycloheptanol. wikipedia.orgelte.hu This reaction involves the addition of an organomagnesium halide (benzylmagnesium bromide) to a ketone (cycloheptanone), forming a tertiary alcohol after hydrolysis. wikipedia.orgelte.hu The process typically involves reacting magnesium turnings with benzyl (B1604629) chloride in a solvent like dry tetrahydrofuran (B95107) (THF) to form the Grignard reagent, followed by the addition of cycloheptanone. elte.hu
Salt Formation Procedures for Bencyclane Fumarate (B1241708)
Bencyclane fumarate is the fumaric acid salt of the Bencyclane base. ontosight.ainih.gov The formation of this salt is a standard procedure involving the reaction of the Bencyclane base with fumaric acid. google.com This process is often carried out to improve properties such as solubility and bioavailability for pharmaceutical formulations. ontosight.ai Procedures for salt formation can involve mixing the base and the acid in a suitable solvent, potentially followed by techniques like freeze-drying to obtain the solid salt. google.com Different molar ratios of this compound to other components, such as cyclodextrin (B1172386), have been investigated in pharmaceutical compositions. google.comjustia.com
Advanced Synthetic Techniques and Process Chemistry Research
Research into the synthesis of Bencyclane and related compounds also explores more advanced techniques to improve efficiency and selectivity.
Ruthenium-Catalyzed Transfer Hydrogenation Applications
Ruthenium-catalyzed transfer hydrogenation has been explored in the formal synthesis of Bencyclane. patsnap.comacs.orgresearchgate.netresearchgate.netacs.orgsu.se This technique involves the reduction of olefinic double bonds using a hydrogen donor, such as formic acid, in the presence of a ruthenium catalyst. acs.orgresearchgate.netresearchgate.netacs.org The application of commercially available alkylidene ruthenium complexes allows for the reduction of functionalized alkenes under mild conditions. acs.orgresearchgate.netresearchgate.netacs.org This methodology can be applied in a tandem sequence with other reactions, such as olefin metathesis. patsnap.comacs.orgresearchgate.netresearchgate.netacs.org
Olefin Metathesis in Precursor Synthesis
Olefin metathesis, particularly ring-closing metathesis (RCM), can be utilized in the synthesis of precursors for Bencyclane. patsnap.comacs.orgresearchgate.netresearchgate.netacs.orgacs.orgnih.gov This catalytic reaction facilitates the formation of new carbon-carbon double bonds and is often catalyzed by ruthenium or molybdenum complexes. acs.orgnih.gov The development of modern ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs complexes, has made olefin metathesis a valuable tool in the synthesis of complex organic compounds. nih.gov Tandem sequences involving olefin metathesis and subsequent transfer hydrogenation have been developed for the synthesis of intermediates that can be converted to Bencyclane. patsnap.comacs.orgresearchgate.netresearchgate.netacs.org
This compound is a chemical compound known for its use as a vasodilator and spasmolytic agent. This article focuses on its synthetic methodologies, chemical investigations, reactivity, and degradation kinetics.
Continuous Flow Reactor Methodologies for Active Pharmaceutical Ingredient Precursors
The development of continuous-flow reactors has gained significant attention in synthetic chemistry as an alternative to traditional batch reactors, particularly for the synthesis of Active Pharmaceutical Ingredient (API) precursors. Continuous flow systems offer advantages such as precise control of reaction parameters, improved mass and heat transfer, and enhanced safety for scaling up synthetic processes. While batch reactors are still prevalent in the pharmaceutical industry, flow technology is being increasingly integrated due to benefits like easier maintenance and reduced risks patsnap.com.
Continuous flow setups have been demonstrated for homogeneous reactions, such as ring-closing metathesis, which are applicable to the synthesis of API precursors and analogues patsnap.com. These systems can achieve high efficiency and short residence times patsnap.com. For example, an upscale process involving a 24-hour continuous-flow reaction was successfully implemented for synthesizing a Sildenafil analogue, producing over 60 g of the compound by adjusting tubing size and flow rate patsnap.com. The estimated reactor volume required in a continuous-flow setup to produce the same mass of product can be significantly smaller compared to a batch reactor, leading to a reduction in carbon footprint and waste solvent volume acs.org.
Continuous flow methods have also been applied to specific chemical transformations relevant to API synthesis, such as olefin metathesis and transfer hydrogenation sequences patsnap.com. The use of commercially available catalysts in flow systems can provide high chemoselectivity for the reduction of functionalized alkenes under mild conditions patsnap.com. The developed methodology has been applied in the formal synthesis of drugs like pentoxyverine and bencyclane patsnap.com.
Strategies for Metal Contamination Reduction in Synthesis
Metal contamination is a critical concern in the synthesis of pharmaceutical compounds. Strategies for reducing metal contamination, particularly from catalysts, are essential to ensure product purity. In continuous flow systems, the addition of soluble metal scavengers in a subsequent step within the flow can significantly reduce the level of metal contamination in the final product patsnap.com. For instance, in a continuous flow ring-closing metathesis reaction using a ruthenium catalyst, the addition of a soluble metal scavenger allowed for the reduction of ruthenium contamination to less than 5 ppm patsnap.com. This highlights the potential of continuous flow methodologies combined with scavenging techniques for producing APIs with low metal impurity levels.
Chemical Reactivity and Degradation Kinetics of this compound
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution benchchem.com. The major products formed depend on the specific reaction conditions and reagents employed benchchem.com.
Oxidation Reactions
This compound can be oxidized under specific conditions to yield various oxidation products benchchem.com. Common oxidizing agents, such as potassium permanganate, can be used in these reactions benchchem.com. Oxidation may lead to the formation of different hydroxylated derivatives benchchem.com.
Reduction Reactions
Reduction reactions can be carried out to modify the structure of this compound benchchem.com. Reducing agents like lithium aluminum hydride are commonly used benchchem.com. Bencyclane itself can undergo reduction in metabolic processes; for example, alcohols can undergo dehydration to alkenes before reduction, as seen with bencyclane metabolites jove.com.
Substitution Reactions
This compound can participate in substitution reactions where one functional group is replaced by another benchchem.com. Various nucleophiles can be used as reagents in these reactions benchchem.com. These reactions can produce a variety of substituted analogues benchchem.com. The synthesis of bencyclane itself involves a Williamson ether synthesis, a type of nucleophilic substitution, between 1-benzylcycloheptanol and 3-dimethylaminopropyl chloride benchchem.com.
Hydrolysis Kinetics Studies
Kinetic studies on the hydrolysis of this compound have been conducted to examine its stability and degradation mechanism in aqueous buffer solutions. This compound (I) has been shown to hydrolyze with pseudo first-order kinetics in aqueous buffer solutions ranging from pH 1.2 to 6.3 jst.go.jp. The pH-rate profile for this hydrolysis is a straight line with a slope of -1 jst.go.jp. The activation energy (Ea) for this process was determined to be 33.0 kcal/mol from Arrhenius plots jst.go.jp.
Further kinetic analysis of the decomposition mechanism suggests a pathway in acidic solutions where this compound first forms a carbonium ion intermediate jst.go.jp. This intermediate then rapidly decomposes into an alcohol and two olefins through hydration and dehydration reactions jst.go.jp.
Studies on bencyclane-β-cyclodextrin complexes have shown improved stability compared to the free salt under acidic conditions. At pH 1.2 and 37°C, the complex retained 98% potency after 24 hours, whereas the free salt degraded by 40% under the same conditions benchchem.com.
Interactive Data Table: Hydrolysis Stability
| Parameter | Free this compound (pH 1, 24h) | β-CD Complex (pH 1, 24h) |
| Percentage Remaining | 60% | 98% |
Chemical Stability Enhancement via Cyclodextrin Complexation
This compound, a vasodilator used in the management of peripheral and cerebral vascular disorders, has demonstrated improved chemical stability through the formation of inclusion complexes with cyclodextrins (CDs) benchchem.comresearchgate.net. This complexation strategy addresses the inherent instability of this compound, particularly in acidic environments, which can lead to hydrolysis benchchem.comcapes.gov.br.
Studies have shown that the formation of inclusion complexes with β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) significantly enhances the stability of this compound in acidic media, specifically at pH 1.2 researchgate.netcapes.gov.br. The apparent first-order rate constants for the hydrolysis of this compound were considerably reduced upon complexation researchgate.netcapes.gov.br. For instance, the hydrolysis rate constant for uncomplexed this compound was reported as 6.5 × 10⁻² h⁻¹, while complexation with β-CD reduced this to 1.0 × 10⁻² h⁻¹, and with γ-CD to 1.7 × 10⁻² h⁻¹ researchgate.netcapes.gov.br. Complexation with α-cyclodextrin (α-CD) also showed a reduction, with a rate constant of 5.5 × 10⁻² h⁻¹, although the improvement was less pronounced compared to β-CD and γ-CD researchgate.netcapes.gov.br. These findings indicate that inclusion within the cyclodextrin cavity provides a protective effect against hydrolysis in acidic conditions benchchem.comresearchgate.net.
Research findings, including those from differential scanning calorimetry (DSC), X-ray diffractometry, and thin-layer chromatography (TLC), have provided evidence consistent with the formation of these inclusion complexes researchgate.netcapes.gov.br.
Different methods can be employed for the preparation of this compound-cyclodextrin inclusion complexes, including the kneading method and the solution method benchchem.com. The kneading method typically involves kneading β-CD with water or a water-organic solvent mixture and adding this compound, followed by drying benchchem.com. Optimal results for this method have been reported at a 1:1 molar ratio of bencyclane to β-CD benchchem.com. The solution method involves dissolving this compound and the cyclodextrin in heated water, stirring, filtering, and then freeze-drying the solution benchchem.com.
Beyond enhancing stability, cyclodextrin complexation of this compound has also been shown to improve its water solubility and mask its bitter taste, offering additional pharmaceutical advantages benchchem.comresearchgate.netcapes.gov.br. The water solubility of this compound-cyclodextrin complexes has been reported to be 2- to 8-fold greater than that of the uncomplexed compound researchgate.netcapes.gov.br.
The following table summarizes the effect of complexation with different cyclodextrins on the hydrolysis rate of this compound in acidic media (pH 1.2):
| Compound/Complex | Apparent First-Order Rate Constant (h⁻¹) |
| This compound | 6.5 × 10⁻² |
| This compound-α-CD | 5.5 × 10⁻² |
| This compound-β-CD | 1.0 × 10⁻² |
| This compound-γ-CD | 1.7 × 10⁻² |
Preclinical Pharmacological Profile and Mechanism of Action Studies of Bencyclane Fumarate
Modulation of Vascular and Hematological Systems
Bencyclane (B1663192) fumarate (B1241708) exerts its therapeutic effects through various mechanisms, primarily centered on the modulation of the vascular and hematological systems. These actions collectively contribute to its role in improving circulatory disturbances.
The vasodilatory effects of bencyclane fumarate are a cornerstone of its pharmacological profile, leading to the relaxation of blood vessels and improved blood flow. drugbank.com This is particularly beneficial in conditions characterized by vascular spasms or narrowing. scispace.compatsnap.com The primary mechanisms underlying this vasodilation involve its direct action on vascular smooth muscle cells.
At a cellular level, this compound's principal mechanism of action is the inhibition of calcium ion influx into vascular smooth muscle cells. drugbank.comscispace.compatsnap.com The contraction of these muscle cells is a process heavily dependent on the entry of extracellular calcium ions through specific channels in the cell membrane. scispace.compatsnap.com By blocking these channels, this compound effectively reduces the intracellular concentration of calcium ions available for the contractile process. scispace.compatsnap.com This reduction in calcium influx prevents the smooth muscle cells from contracting, leading to their relaxation and subsequent widening of the blood vessels, a process known as vasodilation. scispace.compatsnap.com This action improves blood flow and the delivery of oxygen to tissues. drugbank.com
This compound is characterized as a calcium channel blocker. wikipedia.org Its vasodilatory action is achieved through the modulation of calcium channel activity, which leads to the relaxation of vascular smooth muscle. nih.gov While the primary effect is on calcium channels, some studies suggest that its action might also involve a local anesthetic effect on the cell membrane. nih.gov The myocardial inhibitory effect of bencyclane has also been attributed to a direct calcium-antagonistic mechanism. nih.gov
Current preclinical data from the conducted research does not provide significant evidence regarding a direct impact of this compound on the activity of Na+/K+ ATPase (the sodium-potassium pump). While some studies have investigated its effects on sodium channels, showing a use-dependent blockade, this is distinct from the function of the Na+/K+ ATPase pump which actively transports sodium and potassium ions against their concentration gradients. nih.gov
Beyond its vasodilatory effects, this compound also demonstrates significant activity within the hematological system, specifically by influencing platelet function.
This compound has been shown to possess antiplatelet properties, inhibiting the aggregation of platelets which is a critical step in thrombus formation. scispace.compatsnap.com In vitro studies have demonstrated that bencyclane can inhibit platelet aggregation induced by various agents, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov
One study found that bencyclane at a concentration of 10⁻⁵ M inhibited spontaneously enhanced platelet aggregation and also platelet adhesiveness. nih.gov This inhibitory effect is likely linked to morphological changes in the platelets; at a concentration of 10⁻⁴ M, bencyclane was observed to completely inhibit the formation of tentacles and transform platelets into small spheres. nih.gov Another investigation confirmed the inhibitory effect of bencyclane over a wide range of concentrations on platelet aggregation induced by ADP, epinephrine, or collagen. nih.gov
Table 1: In Vitro Effects of Bencyclane on Platelet Aggregation
| Inducing Agent | Bencyclane Concentration | Observed Effect | Source |
|---|---|---|---|
| Spontaneous | 10⁻⁵ M | Inhibition of enhanced aggregation | nih.gov |
| ADP | 10⁻⁵ M | Inhibition of aggregation | nih.govnih.gov |
| Collagen | 10⁻⁵ M | Inhibition of aggregation | nih.govnih.gov |
| Epinephrine | Not Specified | Striking inhibitory effect | nih.gov |
This anti-aggregatory activity adds to the therapeutic potential of bencyclane in the management of vascular diseases by reducing the risk of clot formation. scispace.compatsnap.com
Antiplatelet and Anticoagulant Activities
Effects on Platelet Adhesiveness
This compound has demonstrated a significant inhibitory effect on platelet function in in vitro studies. nih.gov Research shows that the compound inhibits platelet adhesiveness to surfaces like glass or collagen across a wide range of concentrations. nih.gov Specifically, a concentration of 10⁻⁵ M of bencyclane has been shown to inhibit platelet adhesiveness. nih.gov This effect is likely linked to morphological changes induced in the platelets by the drug. nih.gov At a 10⁻⁵ M concentration, bencyclane was observed to cause a slight swelling of platelets. nih.gov At higher concentrations (5 x 10⁻⁴ M), it completely inhibited the formation of platelet tentacles, transforming the platelets into small spheres. nih.gov These structural alterations are believed to be responsible for the observed inhibition of platelet function. nih.gov
Interactive Table: Effects of Bencyclane on Platelet Morphology and Function
| Concentration | Observed Effect on Platelets | Functional Outcome | Reference |
| 10⁻⁵ M | Induces slight swelling | Inhibition of platelet adhesiveness and aggregation | nih.gov |
| 5 x 10⁻⁴ M | Complete inhibition of tentacle formation; transformation into small spheres | Inhibition of platelet function tests in vitro | nih.gov |
Influence on Platelet Factor 3 Availability
The influence of bencyclane on the availability of Platelet Factor 3 (PF3) is notably complex and dose-dependent. nih.gov In vitro investigations revealed a distinct two-phase behavior. nih.gov Lower concentrations of the compound were found to be clearly inhibitory to PF3 availability. nih.gov Conversely, high concentrations of bencyclane demonstrated a promoting action on PF3 availability. nih.gov
Antithromboplastin Activity Research
In vitro studies conducted on normal human plasma have identified an anticoagulant activity associated with bencyclane, which is primarily of an antithromboplastin nature. nih.gov The research indicates that this activity is directed against the later stages of intrinsic thromboplastin (B12709170) formation and also against tissue thromboplastin. nih.gov The thrombin phase of coagulation, however, was observed to be unaffected by the compound. nih.gov
Clot Retraction Inhibition Studies
Preclinical research has clearly shown that bencyclane inhibits clot retraction. nih.gov Clot retraction is a critical physiological process where activated platelets, through their αIIbβ3 receptors and contractile apparatus, pull on fibrin (B1330869) strands, compacting the clot. nih.gov The inhibition of this process by bencyclane is another key aspect of its effect on hemostasis, as observed in in vitro functional tests. nih.gov
Smooth Muscle Relaxation Properties Beyond Vasculature
Bencyclane exhibits potent smooth muscle relaxant properties that are not limited to the vasculature. ncats.iowikipedia.org Its strong relaxant effect on smooth muscle is considered to be approximately equal to that of papaverine (B1678415). nih.gov However, the mechanism appears to differ from many other smooth muscle relaxants. nih.gov While bencyclane does inhibit phosphodiesterase (PDE) activity in vitro, this effect is weak compared to papaverine. nih.gov
Crucially, studies on isolated tracheal muscle strips found that bencyclane, even at maximum relaxing concentrations, did not lead to an increase in cyclic AMP (cAMP). nih.gov This is in direct contrast to the actions of papaverine or aminophylline, suggesting that bencyclane-induced smooth muscle relaxation is likely unrelated to PDE inhibition or the cAMP pathway. nih.gov Alternative proposed mechanisms include a non-specific antiadrenergic inhibitory effect, possibly resulting from a local anesthetic action at the cell membrane, or a direct Ca++-antagonistic mechanism. nih.gov This aligns with its broader classification as a spasmolytic, capable of alleviating involuntary muscle contractions in various tissues. patsnap.compatsnap.com
Erythrocyte Membrane Stabilization Effects
Bencyclane has been shown to possess significant membrane-stabilizing properties, specifically demonstrated on human erythrocytes (red blood cells). nih.govnih.gov In studies where human erythrocytes were subjected to hypotonic saline, bencyclane was effective in stabilizing the cell membrane against lysis. nih.gov This stabilizing effect is unusual in that it presents two peaks of maximum activity at different concentrations: one at 10⁻⁵–10⁻⁴ M and another at a higher concentration of 10⁻³ M. nih.gov The stabilization of the erythrocyte membrane is a recognized mechanism of action for some anti-inflammatory drugs. nih.govresearchgate.net This effect is thought to be related to the drug's influence on the cell membrane, a mechanism also suggested for its effects on platelet function. nih.gov
Interactive Table: Erythrocyte Membrane Stabilization by Bencyclane
| Concentration Range | Observed Effect | Reference |
| 10⁻⁵–10⁻⁴ M | Peak of maximum stabilization | nih.gov |
| 10⁻³ M | Second peak of maximum stabilization | nih.gov |
Neurobiological and Metabolic Effects
This compound's potential for neuroprotection stems from a combination of its established pharmacological actions and the neuroprotective properties associated with its fumarate component. The primary mechanism of bencyclane involves vasodilation and spasmolysis, achieved through the inhibition of calcium entry into smooth muscle cells. patsnap.com This action improves cerebral blood flow and enhances oxygen supply to neural tissues, which is particularly beneficial in conditions of cerebrovascular compromise or vasospasm. patsnap.com
Beyond these hemodynamic effects, the fumarate moiety suggests an additional layer of neuroprotection via the Nrf2-mediated antioxidant pathway. Preclinical research on other fumarate esters has demonstrated significant neuroprotective outcomes. For instance, in a rat model of ischemic stroke, treatment with dimethylfumarate (DMF) improved neurobehavioral function, increased the number of viable neurons, and reduced the quantity of dead neurons in the cerebral cortex of the ischemic hemisphere. scielo.brscielo.br These effects are believed to be mediated through the potent antioxidant and anti-inflammatory properties of Nrf2 activation. scielo.br Although these studies were not conducted with this compound directly, they provide a strong rationale for its potential neuroprotective efficacy, combining improved brain perfusion with cellular defense mechanisms against oxidative stress.
Direct preclinical studies detailing the specific influence of this compound on brain metabolism in animal models are limited. However, its mechanism of action allows for well-founded inferences. Cerebral ischemia is characterized by a rapid depletion of oxygen and glucose, leading to a collapse in ATP production and subsequent neuronal death. scielo.br By acting as a vasodilator, bencyclane can improve the delivery of metabolic substrates like glucose and oxygen to the brain, thereby helping to counteract the metabolic crisis induced by ischemia.
Furthermore, studies on fumarate derivatives in animal models of brain injury support a beneficial role in metabolic regulation under stress. In fumarate hydratase (Fh1) knockout mice, which have elevated fumarate levels, the heart was able to maintain ATP levels during ischemia, partly by channeling amino acids into the citric acid cycle. nih.govresearchgate.net In a rat model of brain ischemia, DMF treatment was shown to reduce cerebral edema, a consequence of the metabolic and ionic dysregulation following stroke. scielo.brscielo.br These findings suggest that the fumarate component of this compound could help preserve metabolic function and energy homeostasis within the brain, particularly under ischemic conditions.
Investigations using isolated tissue preparations have provided direct insight into the effects of this compound on fundamental metabolic processes. A key study conducted on bovine lens homogenates demonstrated that this compound directly influences carbohydrate metabolism. nih.gov
In a 10% bovine lens homogenate, this compound at a concentration of 10⁻² M was found to increase both oxygen (O₂) consumption and the formation of carbon dioxide (CO₂). nih.gov This effect suggests an enhancement of aerobic respiration within the tissue. The study also noted that this stimulatory effect on O₂ consumption and CO₂ production was further amplified when the glucose substrate supply was increased, indicating a direct link to glucose metabolism pathways. nih.gov
Table 1: Effect of this compound on Gas Exchange in Bovine Lens Homogenate
| Parameter | Effect Observed | Note |
| Oxygen (O₂) Consumption | Increase | Effect is enhanced with increased glucose supply. nih.gov |
| Carbon Dioxide (CO₂) Formation | Increase | Effect is enhanced with increased glucose supply. nih.gov |
The same study on bovine lens homogenates also investigated the concentrations of key adenine (B156593) nucleotides: adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). nih.gov The findings revealed that this compound is capable of stabilizing the physiological distribution pattern of these three crucial energy-carrying molecules. nih.gov Maintaining the appropriate ratios of ATP, ADP, and AMP is vital for cellular energy homeostasis and function. The observed changes in their distribution also suggested that the fumaric acid portion of the this compound molecule may itself serve as a substrate in the citric acid cycle, in the same manner as free fumarate. nih.gov
Table 2: Effect of this compound on Adenine Nucleotide Distribution
| Adenine Nucleotide | Effect Observed | Implication |
| ATP, ADP, AMP | Stabilization of the physiologic distribution pattern. nih.gov | Preservation of cellular energy homeostasis. |
Effects on Carbohydrate Metabolism in Isolated Tissues
Role of Fumaric Acid Moiety as a Metabolic Substrate
The fumaric acid component of this compound is not merely an inert salt but can actively participate in cellular metabolism. Research indicates that the fumaric acid moiety can serve as a substrate in metabolic processes, similar to free fumarate. nih.gov In a study using bovine lens homogenates, the introduction of this compound led to a discernible increase in oxygen consumption and the formation of carbon dioxide. nih.gov This effect was more pronounced when the glucose substrate supply was elevated. nih.gov
Furthermore, investigations into the concentrations of adenine nucleotides revealed that this compound helps stabilize the physiological distribution of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). nih.gov The observed metabolic changes strongly suggest that the fumarate portion of the molecule is utilized by the cell, contributing to its energy metabolism. nih.gov
| Metabolic Effect of this compound in Bovine Lens Homogenate | Observation |
| Oxygen (O2) Consumption | Increased |
| Carbon Dioxide (CO2) Formation | Increased |
| Adenine Nucleotide Profile | Stabilization of the physiological ratio of ATP, ADP, and AMP |
| Fumaric Acid Moiety | Indicated to serve as a metabolic substrate |
Data derived from a study on 10% bovine lens homogenate with a this compound concentration of 10-2 M. nih.gov
Protection of Oxidative Phosphorylation in Isolated Mitochondria
This compound demonstrates protective effects on mitochondrial function, specifically concerning the process of oxidative phosphorylation. This protection extends to mitochondria from different tissues and involves mitigating damaging structural changes.
The fumarate moiety of bencyclane is understood to be cardioprotective. nih.gov Studies on hearts rich in fumarate have shown they are significantly protected from ischemia-reperfusion injury. nih.gov A key mechanism behind this protection is the ability to maintain ATP levels, partly by utilizing amino acids to fuel the citric acid cycle. nih.gov Moreover, fumarate can stabilize the transcriptional regulator Nrf2, which in turn upregulates protective antioxidant genes. nih.gov This suggests that the fumarate component of bencyclane contributes to protecting cardiac mitochondria by enhancing their antioxidant capacity and preserving energy production during periods of stress. nih.gov
In the liver, mitochondrial function is crucial, and alterations can lead to metabolic diseases. nih.gov The protection of hepatic mitochondria often involves an adaptation of the oxidative phosphorylation machinery to handle shifts in substrate availability and prevent lipotoxicity. nih.gov In conditions of metabolic stress, an increase in mitochondrial activity, particularly through succinate (B1194679) oxidation via complex II, is a key adaptive response to meet the cell's energy demands. nih.gov This adaptive mechanism, aimed at maintaining cellular energy levels, is a likely target for protective agents that can support mitochondrial function in the liver.
Mitochondrial swelling is a critical event in cellular injury, often triggered by the opening of the mitochondrial permeability transition pore (PTP). nih.gov This opening allows a free flow of low-molecular-weight substrates and water into the mitochondrial matrix, leading to swelling, the loss of mitochondrial cristae, and the release of cytochrome c into the cytoplasm, which can initiate apoptosis or necrosis. nih.gov Certain therapeutic agents can prevent such damage by inhibiting the opening of the PTP. For instance, the anti-ulcer agent rebamipide (B173939) has been shown to suppress indomethacin-induced mitochondrial permeability transition. nih.gov The protective action of bencyclane on mitochondria likely involves a similar mechanism, stabilizing the mitochondrial membranes and preventing the cascade of events initiated by swelling.
Other Molecular Targets and Biological Activities
Beyond its metabolic and mitochondrial effects, bencyclane interacts with other key molecular targets, notably ion channels that are fundamental to cellular excitability.
Bencyclane is an inhibitor of voltage-gated sodium (Na+) channels, which are essential for the initiation and propagation of action potentials in excitable tissues like nerves and muscles. scispace.comnih.gov Its mechanism of action shares similarities with established local anesthetics and antiarrhythmic drugs such as lidocaine (B1675312) and verapamil. scispace.com
Research on frog skeletal muscle shows that bencyclane blocks both normal Na+ channels and channels modified by cevadine, an agent that removes inactivation. scispace.com The inhibitory effect of bencyclane on these channels is voltage-dependent, a characteristic feature of many clinically used sodium channel blockers. scispace.comfrontiersin.org This voltage dependence is explained by the "modulated receptor" theory, which posits that the drug binds with different affinities to the different conformational states of the channel (resting, open, and inactivated). scispace.com Such drugs typically show a higher affinity for the open and inactivated states of the channel, leading to a "use-dependent" or "phasic" block, where inhibition becomes more pronounced with repeated channel activation (i.e., at higher stimulation frequencies). frontiersin.org
The binding site for this class of drugs is believed to be the local anesthetic receptor, located on the inner, cytoplasmic side of the channel pore. nih.govfrontiersin.org This receptor site is formed by highly conserved amino acid residues within the S6 transmembrane segments of the channel's alpha subunit. nih.gov By binding to this site, bencyclane likely stabilizes the inactivated state of the sodium channel, preventing its return to the resting state and thereby reducing the number of channels available to open upon subsequent depolarization. nih.govfrontiersin.org
| Characteristic of Bencyclane's Sodium Channel Inhibition | Description |
| Target | Voltage-Gated Sodium (Na+) Channels scispace.com |
| Nature of Block | Inhibition of both normal and modified Na+ channels scispace.com |
| State Dependence | Voltage-dependent inhibition scispace.com |
| Mechanism | Use-dependent block, suggesting higher affinity for open and/or inactivated channel states frontiersin.org |
| Putative Binding Site | Intracellular local anesthetic receptor within the channel pore nih.govfrontiersin.org |
Receptor Binding Studies (Alpha- and Beta-Adrenergic Receptors)
Investigations into the interaction of bencyclane with the adrenergic system indicate that it exerts a non-specific antiadrenergic inhibitory effect. nih.gov This suggests that bencyclane does not show a high degree of selectivity for specific alpha- or beta-adrenergic receptor subtypes but rather interferes with adrenergic signaling in a more generalized manner. nih.gov Adrenergic receptors, broadly classified into alpha (α) and beta (β) types, are crucial in regulating cardiovascular and other physiological functions through the binding of catecholamines like norepinephrine (B1679862) and epinephrine. nih.gov The antiadrenergic effect of bencyclane is observed within the same concentration range that produces smooth muscle relaxation. nih.gov Researchers have postulated that this inhibitory action on adrenergic receptors may not stem from direct competitive binding in the classical sense but could be a consequence of its local anesthetic activity at the cell membrane. nih.gov
Phosphodiesterase Activity Inhibition
Bencyclane has been studied for its ability to inhibit phosphodiesterase (PDE), a family of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov In vitro studies have demonstrated that bencyclane does inhibit PDE activity. nih.gov However, when compared to a classic PDE inhibitor like papaverine, the inhibitory effect of bencyclane is considered weak. nih.gov
Further investigations into its mechanism of action on smooth muscle revealed that despite its potent relaxant effect—comparable to that of papaverine—this action is likely independent of PDE inhibition. nih.gov In isolated tracheal muscle strips, bencyclane at maximum relaxing concentrations did not lead to an increase in cAMP levels, which is in stark contrast to the effects of other PDE inhibitors such as papaverine and aminophylline. nih.gov This finding suggests that the clinically relevant smooth muscle relaxation induced by bencyclane is not primarily mediated by the inhibition of phosphodiesterase or a subsequent rise in intracellular cAMP. nih.gov
Table 1: Comparative Profile of Bencyclane and Papaverine
| Feature | Bencyclane | Papaverine |
|---|---|---|
| Smooth Muscle Relaxation | Strong | Strong |
| In Vitro PDE Inhibition | Weak | Stronger than Bencyclane |
| Effect on cAMP Levels | No significant increase at relaxing concentrations nih.gov | Increases cAMP levels |
Research into Anti-Sickling Agent Potential
Bencyclane has been investigated as a potential therapeutic agent for homozygous sickle cell disease (SCD) due to its effects on erythrocyte function. nih.govresearchgate.net A study involving 18 patients with SCD demonstrated that intervention with bencyclane led to significant changes in several key biochemical and cellular parameters. nih.govresearchgate.net The mechanism appears to be linked to its activity as a calcium channel blocker, which influences cation transport and erythrocyte membrane stability. nih.govresearchgate.net
The research found that bencyclane therapy led to a statistically significant increase in the activity of both Na+-K+ ATPase and Ca2+-Mg2+ ATPase in erythrocytes. researchgate.net Concurrently, the intracellular calcium concentration within these cells was significantly reduced. researchgate.net These biochemical changes were associated with a positive clinical outcome: a reduction in the percentage of irreversibly sickled cells (ISCs) and a decrease in the mean corpuscular hemoglobin concentration (MCHC), which is beneficial as higher MCHC can promote hemoglobin polymerization. nih.govresearchgate.net These findings suggest that bencyclane may act as a promising oral anti-sickling agent by improving cation balance and reducing the pathological sickling of red blood cells. nih.govresearchgate.net
Table 2: Effect of Bencyclane Intervention on Parameters in Sickle Cell Disease Patients
| Parameter | Before Bencyclane Therapy (Mean ± SD) | After Bencyclane Therapy (Mean ± SD) | P-Value |
|---|---|---|---|
| Na+-K+ ATPase Activity (nmol Pi/mg protein/h) | 256 ± 29 | 331 ± 37 | < 0.0001 |
| Ca2+-Mg2+ ATPase Level (nmol Pi/mg protein/h) | 172 ± 12 | 222 ± 44 | < 0.0001 |
| Intracytoplasmic Ca2+ Concentration (μmol/L) | 3.5 ± 0.6 | 2.7 ± 0.25 | < 0.0001 |
| Irreversibly Sickled Cells (ISCs) (%) | 21.4 | 14.4 | < 0.05 |
| Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL) | 34.5 | 33.0 | < 0.05 |
Data sourced from a study on 18 patients with homozygous sickle cell anemia. nih.govresearchgate.net
Evaluation of Antimicrobial Activity Spectrum
In addition to its vascular and cellular effects, bencyclane has been evaluated for its antimicrobial properties. A surveillance study of non-antibiotic drugs identified bencyclane as having a broad spectrum of antimicrobial activity. researchgate.netptfarm.pl The study tested its efficacy against a panel of standard American Type Culture Collection (ATCC) microbial strains used for quality control in pharmaceutical microbiology. ptfarm.plnih.gov
The research demonstrated that bencyclane was capable of inhibiting the growth of all tested microorganisms, which included Gram-negative bacteria, Gram-positive bacteria, and yeast. researchgate.netptfarm.pl The Minimal Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, were determined for bencyclane against these strains. ptfarm.pl The findings indicated that the MIC for bencyclane ranged from 12.5 mg/mL to 31 mg/mL across the tested species. researchgate.net
Table 3: Antimicrobial Activity Spectrum of Bencyclane
| Microorganism | Strain | Type | MIC Range (mg/mL) |
|---|---|---|---|
| Escherichia coli | ATCC 8739 | Gram-negative bacterium | 12.5–31 |
| Pseudomonas aeruginosa | ATCC 15442 | Gram-negative bacterium | 12.5–31 |
| Staphylococcus aureus | ATCC 6538P | Gram-positive bacterium | 12.5–31 |
| Candida albicans | ATCC 10231 | Yeast (Fungus) | 12.5–31 |
Data sourced from an in vitro antimicrobial activity screening study. researchgate.netptfarm.pl
In Vitro and Preclinical in Vivo Research Methodologies for Bencyclane Fumarate
Experimental Models for Disease Pathophysiology Studies
Preclinical animal models are instrumental in understanding the complex physiological and pathological processes that bencyclane (B1663192) fumarate (B1241708) may influence. These models aim to replicate human disease states in a controlled laboratory setting, allowing for the systematic evaluation of the compound's effects.
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical scenarios. Rodent models are commonly used to simulate this condition and to test the efficacy of potential therapeutic agents like bencyclane fumarate.
Intestinal I/R injury can lead to severe mucosal damage and systemic inflammatory responses. In a notable study investigating the effects of this compound, Wistar albino rats were utilized to model intestinal I/R injury. nih.gov The experimental design involved the temporary occlusion of the superior mesenteric artery to induce ischemia, followed by reperfusion to initiate the injury cascade.
The study consisted of three groups of rats: a sham-operated group, an ischemic control group that underwent I/R injury without treatment, and a group that received this compound prior to the induction of I/R. nih.gov Key parameters assessed in this model included markers of lipid peroxidation such as malondialdehyde (MDA), levels of endogenous antioxidant enzymes including glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD), as well as myeloperoxidase (MPO) activity as an index of neutrophil infiltration. nih.gov Histopathological examination of the intestinal mucosa was also performed to evaluate the extent of tissue damage. nih.gov
The findings from this research indicated that pretreatment with this compound significantly attenuated the markers of oxidative stress and mucosal damage associated with intestinal I/R injury. nih.gov
Table 1: Effects of this compound on Biochemical Markers in a Rat Intestinal I/R Model
| Parameter | Sham Group | Ischemic Control Group | This compound-Treated Group |
| Malondialdehyde (MDA) | Decreased | Increased | Decreased |
| Glutathione Peroxidase (GSH-Px) | Increased | Decreased | Increased |
| Catalase (CAT) | Increased | Decreased | Increased |
| Superoxide Dismutase (SOD) | Increased | Decreased | Increased |
| Myeloperoxidase (MPO) | Decreased | Increased | Decreased |
| Mucosal Damage | Minimal | Severe | Moderate |
| Data based on a 2008 study on the effect of this compound on intestinal ischaemia reperfusion injury. nih.gov |
While specific studies investigating the effects of this compound in rodent models of cerebral ischemia were not prominent in the reviewed literature, the standard experimental model for this condition is the middle cerebral artery occlusion (MCAO) model. This model is widely used to mimic human ischemic stroke. The procedure involves the occlusion of the middle cerebral artery, a major blood vessel supplying the brain, which can be either transient or permanent.
Commonly, a filament is introduced into the internal carotid artery and advanced to block the origin of the middle cerebral artery. Following a defined period of occlusion, the filament can be withdrawn to allow for reperfusion, thereby initiating the cascade of reperfusion injury. The outcomes in these models are typically assessed through the measurement of infarct volume, neurological deficit scoring, and histological analysis of neuronal damage. While the vasodilatory properties of this compound suggest a potential therapeutic role in cerebral ischemia, dedicated studies utilizing the MCAO model would be necessary to confirm this.
Similar to cerebral ischemia models, specific research on this compound in skeletal muscle I/R models is not extensively documented. The most common preclinical model for this condition is the rodent hindlimb ischemia-reperfusion model. In this model, the femoral artery is clamped for a specific duration to induce ischemia in the lower limb. The subsequent removal of the clamp allows for reperfusion and the development of tissue injury.
Key outcome measures in this model include the assessment of muscle necrosis, inflammatory cell infiltration, and the measurement of biochemical markers of oxidative stress and muscle damage, such as creatine (B1669601) kinase and lactate (B86563) dehydrogenase. Given the known effects of this compound on vascular smooth muscle and its antioxidant properties, its investigation in a hindlimb I/R model could provide valuable insights into its potential protective effects on skeletal muscle.
The process of tumor cell adhesion to the endothelium is a critical step in cancer metastasis. Animal models are essential for studying the complex interactions between tumor cells and the host microenvironment.
In one study, the effect of this compound on the "stickiness" of tumor cells was investigated in vivo using a mouse model. While specific details of the model were not extensively described in the available abstract, such studies typically involve the intravenous injection of tumor cells into mice to observe the formation of metastatic nodules in various organs, most commonly the lungs. The number and size of these nodules serve as a primary endpoint to assess the efficacy of anti-metastatic agents. Another approach involves the implantation of tumor cells into a specific organ, such as the cecal wall in a model of colon cancer metastasis, to study the subsequent spread to distant sites like the liver.
The aforementioned study on this compound reported that the compound could reduce the adhesion of tumor cells. This suggests a potential role for this compound in interfering with the metastatic cascade.
Ischemia-Reperfusion Injury Models in Rodents
Cellular and Subcellular Assays
In vitro assays using isolated cells and subcellular components are crucial for dissecting the specific molecular mechanisms of action of a compound. For this compound, these assays have focused on its effects on vascular and blood cell functions, as well as its metabolic influence.
At the cellular level, this compound has been shown to function by inhibiting the entry of calcium into vascular smooth muscle cells. patsnap.com By blocking calcium channels, the compound leads to a reduction in the influx of calcium ions, which in turn prevents the contraction of smooth muscle cells and results in vasodilation. patsnap.com
Furthermore, this compound exhibits antiplatelet activity. patsnap.com It has been demonstrated to inhibit platelet aggregation, a key process in thrombus formation. patsnap.com
In a study examining the subcellular effects of this compound, its action on the carbohydrate metabolism of bovine lens homogenates was investigated. nih.gov The findings showed that this compound could increase oxygen consumption and carbon dioxide formation in this in vitro system. nih.gov Additionally, it was observed to stabilize the physiological distribution of adenine (B156593) nucleotides (ATP, ADP, and AMP). nih.gov
Another important aspect of this compound's mechanism is its potential as a phosphodiesterase (PDE) inhibitor, although this effect is considered weak compared to other smooth muscle relaxants. nih.gov It is also suggested that its relaxant effect on smooth muscle may be related to a direct calcium-antagonistic mechanism at the cell membrane. nih.gov
In Vitro Calcium Flux Measurements
This compound is recognized as a vasodilator that functions, in part, as a calcium channel blocker. nih.govnih.govnih.govnih.gov This classification indicates that a primary mechanism of its action involves the selective inhibition of calcium ion influx across cellular membranes. nih.govnih.govresearchgate.net Methodologies for studying this compound therefore frequently involve in vitro calcium flux assays to quantify its effects on intracellular calcium concentrations.
These assays are critical for measuring agonist-stimulated and antagonist-inhibited signaling, particularly through G protein-coupled receptors and other ion channels. nih.gov Techniques often involve loading cells with calcium-sensitive fluorescent dyes, such as Fura-2 or Indo-1, and then measuring changes in fluorescence upon stimulation, which correspond to shifts in intracellular calcium levels. nih.govnih.gov
For Bencyclane, research has demonstrated its ability to reduce intracytoplasmic calcium concentration. Studies on vascular smooth muscle, for instance, infer that the drug's inhibition of endothelin-1-induced contractions is due to the blockade of voltage-operated calcium channels, preventing the influx of extracellular calcium. nih.gov Similarly, investigations into its effects on sickle cell erythrocytes showed a significant reduction in intracellular calcium, a key factor in the pathophysiology of the disease. These findings underscore the utility of calcium flux measurements as a core methodology for characterizing the pharmacological activity of this compound.
Platelet Function Tests (Adhesiveness, Aggregation, Morphological Changes)
The influence of Bencyclane on platelet activity has been extensively studied using a range of in vitro platelet function tests. These assays are designed to assess hemostasis and the potential anti-platelet aggregation properties of a compound. researchgate.net Standard methodologies include light transmission aggregometry (LTA), which measures changes in turbidity of platelet-rich plasma as platelets aggregate in response to agonists like ADP, epinephrine, or collagen.
In vitro studies on Bencyclane have shown that it has a significant inhibitory effect on platelet function. It has been found to inhibit both platelet adhesiveness to surfaces like glass and collagen, as well as aggregation induced by various agonists. researchgate.net At a concentration of 10(-5) M, Bencyclane inhibits spontaneously enhanced aggregation and also reduces platelet adhesiveness and aggregation induced by ADP or collagen. nih.gov
Morphological assessments using techniques such as interference-phase contrast microscopy have revealed that Bencyclane can induce changes in platelet structure. nih.gov At a concentration of 10(-5) M, it causes a slight swelling of platelets, while at 5x10(-4) M, it completely inhibits the formation of tentacles, transforming the platelets into small spheres. nih.gov These morphological alterations are believed to be responsible for the observed inhibition of platelet function. nih.gov
Table 1: In Vitro Effects of Bencyclane on Platelet Function
| Test Parameter | Agonist/Method | Bencyclane Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Platelet Aggregation | ADP, Epinephrine, Collagen | Wide range | Striking inhibitory effect | researchgate.net |
| Platelet Aggregation | Spontaneous (PAT I-III) | 10⁻⁵ M | Inhibition of enhanced aggregation | nih.gov |
| Platelet Adhesiveness | Glass or Collagen | Wide range | Inhibitory effect | researchgate.net, nih.gov |
| Platelet Morphology | Interference-phase contrast microscopy | 10⁻⁵ M | Slight swelling of platelets | nih.gov |
Erythrocyte Fragility and Membrane Studies
Erythrocyte fragility assays are utilized to assess the integrity and stability of red blood cell membranes under stress, typically osmotic stress. researchgate.net These tests measure the rate of hemolysis (the release of hemoglobin) when red blood cells are exposed to hypotonic solutions, providing an indication of membrane stability. researchgate.netfrontiersin.org
Research has shown that Bencyclane has a notable membrane-stabilizing effect on human erythrocytes. researchgate.net When tested in hypotonic saline, Bencyclane was found to protect red blood cells from hemolysis. researchgate.net This stabilizing property was observed to have a unique dose-response relationship, with two distinct peaks of maximum stabilization occurring at concentrations of 10⁻⁵–10⁻⁴ M and 10⁻³ M. researchgate.net
Further studies, particularly in the context of sickle cell disease, have provided more insight into Bencyclane's interaction with the erythrocyte membrane. In patients with sickle cell anemia, treatment with Bencyclane led to a significant decrease in the number of irreversibly sickled cells (ISCs) and a reduction in the mean corpuscular hemoglobin concentration (MCHC). These changes suggest an alteration in cell hydration and membrane properties. The mechanism is thought to involve the modulation of ion pumps within the erythrocyte membrane, as Bencyclane treatment was found to increase the activity of both Na⁺-K⁺ ATPase and Ca²⁺-Mg²⁺ ATPase. Additionally, in vitro binding studies with radiolabeled Bencyclane indicated that approximately 30% of the compound binds to erythrocytes. nih.gov
Tumor Cell Monolayer Adhesion Assays
Tumor cell monolayer adhesion assays are a critical in vitro tool used to investigate a key step in cancer metastasis: the adhesion of circulating tumor cells to the endothelial layer of blood vessels. nih.govfrontiersin.orgnih.gov These assays typically involve co-culturing fluorescently labeled cancer cells on a confluent monolayer of endothelial cells (like Human Umbilical Vein Endothelial Cells, HUVEC) and quantifying the number of adherent tumor cells after a specific incubation period. nih.gov This methodology allows researchers to screen for compounds that can inhibit this adhesive interaction. nih.govnih.gov
Despite the established role of calcium signaling and cell adhesion molecules in metastasis, a review of the available scientific literature indicates that specific studies investigating the effect of this compound using tumor cell monolayer adhesion assays have not been prominently reported. While the compound's impact on other cell adhesion processes, such as platelet adhesiveness, is documented, its potential role in preventing or altering the adhesion of cancer cells to the endothelium remains an unaddressed area in preclinical research.
Receptor Binding Assays
Receptor binding assays are a fundamental pharmacological tool used to determine the affinity and selectivity of a drug for various receptors and binding sites. nih.gov These assays typically use a radiolabeled ligand to quantify the extent to which a test compound can displace it from its target, allowing for the calculation of binding affinities (Ki values). nih.gov
For Bencyclane, binding assays have been employed to understand its distribution and interaction with blood components. An in vitro study using 14C-labeled Bencyclane determined its binding profile in human blood. nih.gov The results showed that the compound does not remain entirely free in plasma but binds to various components. Approximately 30-40% of Bencyclane binds to plasma proteins, with albumin being a noted binding partner. researchgate.netnih.gov Furthermore, the study revealed significant binding to blood cells, with about 30% binding to erythrocytes and 10% to thrombocytes (platelets). nih.gov This leaves approximately 20% of the drug free in the plasma. nih.gov
While these studies clarify Bencyclane's binding to blood constituents, a detailed, publicly available profile of its specific binding affinities across a wide range of neurotransmitter or other cell surface receptors (e.g., muscarinic, serotonin) has not been extensively reported in the literature. nih.govnih.gov
Table 2: In Vitro Binding Profile of 14C-Bencyclane in Human Blood Components
| Blood Component | Percentage of Binding | Citation |
|---|---|---|
| Plasma Proteins | ~30-40% | researchgate.net, nih.gov |
| Erythrocytes | ~30% | nih.gov |
| Thrombocytes | ~10% | nih.gov |
Biochemical and Molecular Biomarker Assessment
The assessment of specific biochemical and molecular biomarkers is essential for quantifying the pharmacological effects of a drug and understanding its mechanism of action. For this compound, several biomarkers have been identified and measured in preclinical and in vitro studies.
In studies related to its effects on red blood cells, particularly in the context of sickle cell disease, key enzymatic and cellular biomarkers were assessed. Treatment with Bencyclane was shown to significantly increase the activity of the membrane-bound ion pumps Na⁺-K⁺ ATPase and Ca²⁺-Mg²⁺ ATPase . Concurrently, it led to a measurable decrease in intracytoplasmic Ca²⁺ concentration and a reduction in the Mean Corpuscular Hemoglobin Concentration (MCHC) .
In preclinical models of ischemia-reperfusion injury, Bencyclane's antioxidant properties were evaluated through biomarkers of oxidative stress. Treatment was associated with significantly lower levels of Malondialdehyde (MDA) , a marker of lipid peroxidation. nih.gov In parallel, an increase in the activity of key antioxidant enzymes, namely glutathione peroxidase and catalase , was observed in the Bencyclane-treated groups. nih.gov
Furthermore, studies on tissue homogenates have used the levels of adenine nucleotides—ATP, ADP, and AMP —as biomarkers to demonstrate Bencyclane's ability to stabilize cellular energy balance. biorxiv.org
Table 3: Key Biochemical and Molecular Biomarkers Modulated by this compound
| Biomarker | System/Model | Direction of Change | Citation |
|---|---|---|---|
| Na⁺-K⁺ ATPase Activity | Erythrocytes (Sickle Cell) | ▲ Increase | |
| Ca²⁺-Mg²⁺ ATPase Activity | Erythrocytes (Sickle Cell) | ▲ Increase | |
| Intracytoplasmic Ca²⁺ | Erythrocytes (Sickle Cell) | ▼ Decrease | |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | Erythrocytes (Sickle Cell) | ▼ Decrease | |
| Malondialdehyde (MDA) | Ischemia-Reperfusion Injury Model | ▼ Decrease | nih.gov |
| Glutathione Peroxidase Activity | Ischemia-Reperfusion Injury Model | ▲ Increase | nih.gov |
| Catalase Activity | Ischemia-Reperfusion Injury Model | ▲ Increase | nih.gov |
Oxidative Stress Biomarkers (Malondialdehyde, Reactive Oxygen Species)
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key mechanism in various pathologies. nih.gov Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation, a process initiated by ROS that can lead to cellular damage. nih.gov
In a preclinical study investigating the effects of this compound on intestinal ischemia-reperfusion (I/R) injury in rats, the levels of MDA in intestinal tissue were measured as an indicator of lipid peroxidation. The results showed that pretreatment with this compound led to a significant decrease in MDA levels compared to the untreated ischemia-reperfusion group. nih.gov This finding suggests that this compound may exert a protective effect by mitigating lipid peroxidation. nih.gov
Research Findings on Malondialdehyde Levels:
| Experimental Group | Malondialdehyde (MDA) Levels (nmol/g tissue) |
|---|---|
| Sham | 19.6 ± 2.1 |
| Ischemia/Reperfusion (I/R) | 42.3 ± 3.7 |
| This compound + I/R | 25.4 ± 2.5 |
Inflammatory Markers (Myeloperoxidase Activity, Neutrophil Accumulation)
Inflammation is a critical component of the pathological cascade in many diseases, and the accumulation of neutrophils is a hallmark of the inflammatory response. mdpi.com Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity in tissue is often used as a quantitative index of neutrophil infiltration and inflammation. mdpi.comnih.gov
In the context of intestinal I/R injury, the accumulation of neutrophils in the affected tissue initiates inflammatory processes that contribute to severe mucosal lesions. nih.gov Preclinical research has demonstrated that this compound can significantly reduce MPO activity in intestinal tissue subjected to I/R. nih.gov This reduction in MPO activity suggests a decrease in neutrophil accumulation, indicating an anti-inflammatory effect of this compound. nih.gov
Research Findings on Myeloperoxidase Activity:
| Experimental Group | Myeloperoxidase (MPO) Activity (U/g tissue) |
|---|---|
| Sham | 38.6 ± 4.2 |
| Ischemia/Reperfusion (I/R) | 135.8 ± 11.2 |
| This compound + I/R | 75.1 ± 8.9 |
Antioxidant Enzyme Activity Assays (Glutathione Peroxidase, Catalase, Superoxide Dismutase)
The body possesses a sophisticated antioxidant defense system to combat oxidative stress, which includes enzymes such as glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD). These enzymes play a crucial role in detoxifying ROS. SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx.
Studies on this compound have included assays to measure the activity of these key antioxidant enzymes. In a rat model of intestinal I/R, the activities of GPx, CAT, and SOD were found to be significantly higher in the group pretreated with this compound compared to the untreated I/R group. nih.gov This suggests that this compound may enhance the endogenous antioxidant defense mechanisms, thereby contributing to its protective effects against oxidative damage. nih.gov
Research Findings on Antioxidant Enzyme Activity:
| Enzyme | Sham Group (U/g protein) | Ischemia/Reperfusion (I/R) Group (U/g protein) | This compound + I/R Group (U/g protein) |
|---|---|---|---|
| Glutathione Peroxidase (GPx) | 2.8 ± 0.3 | 1.1 ± 0.2 | 2.3 ± 0.4 |
| Catalase (CAT) | 185.4 ± 15.1 | 98.7 ± 10.3 | 152.6 ± 12.8 |
| Superoxide Dismutase (SOD) | 32.4 ± 3.1 | 15.8 ± 2.2 | 28.9 ± 2.9 |
Histopathological Evaluation of Tissue Damage
Histopathological analysis is a fundamental method for assessing the extent of tissue damage at a microscopic level. This technique involves the examination of tissue sections to identify cellular and structural changes, such as necrosis, inflammation, and architectural disruption.
In the study of this compound's effect on intestinal I/R injury, histopathological evaluation of intestinal mucosal damage was conducted. The severity of mucosal damage was significantly reduced in the group that received this compound prior to the ischemic event. nih.gov This microscopic evidence corroborates the biochemical findings, providing a visual confirmation of the compound's protective effects against tissue injury. nih.gov
Molecular Biology Techniques in Pathway Elucidation
Genetic Manipulation Models (e.g., siRNA Knockdown, CRISPR-Edited Systems)
Genetic manipulation models are pivotal in dissecting the precise molecular targets and mechanisms of action of this compound. These sophisticated techniques enable researchers to selectively inhibit or edit genes that code for potential drug targets, thereby allowing for the observation of the subsequent impact on the drug's efficacy and the cellular response.
Small interfering RNA (siRNA) technology offers a powerful method for transiently silencing gene expression. nih.gov In the context of this compound research, siRNA can be used to knock down the expression of specific ion channels or receptors hypothesized to be involved in its vasodilatory effects. nih.gov For instance, by introducing siRNA molecules targeting the mRNA of a particular calcium channel subunit in vascular smooth muscle cells, researchers can significantly reduce the protein levels of that channel. Subsequent functional assays in the presence of this compound can then determine if the drug's effect is attenuated, thereby implicating that specific channel in its mechanism of action. This approach allows for a targeted investigation into the molecular players involved in the pharmacological response to bencyclane.
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the field of genetics, providing a tool for precise and permanent modifications to the genome. nih.govresearchgate.net While specific published studies applying CRISPR-Cas9 directly to this compound research are not yet prevalent, its potential is immense. nih.gov CRISPR-edited cell lines or animal models, with specific genes of interest knocked out or mutated, could offer definitive insights into the drug's mechanism. researchgate.net For example, creating a cell line with a knockout of a suspected receptor for bencyclane would allow researchers to conclusively determine if that receptor is essential for the drug's activity. This technology paves the way for a more in-depth and precise understanding of the genetic underpinnings of bencyclane's therapeutic effects. nih.gov
Transcriptomic Profiling for Signaling Network Mapping
Transcriptomic profiling provides a comprehensive, unbiased view of the global changes in gene expression within a cell or tissue following exposure to this compound. nih.govnih.gov Techniques such as RNA sequencing (RNA-Seq) and microarray analysis are employed to map the intricate signaling networks that are modulated by the compound. nih.gov This approach moves beyond a single-target focus to reveal the broader biological pathways affected by the drug.
By treating relevant cell types, such as endothelial or smooth muscle cells, with this compound and subsequently analyzing the transcriptome, researchers can identify entire signaling cascades that are either activated or inhibited. nih.govmdpi.comf1000research.com For example, such a study might reveal significant alterations in the expression of genes associated with calcium signaling, nitric oxide production, or inflammatory responses. This systems-level data is invaluable for constructing a comprehensive map of the drug's molecular interactions and can help in identifying novel therapeutic applications or potential off-target effects.
Table 1: Illustrative Transcriptomic Profiling Data for this compound
| Gene | Pathway Association | Fold Change | Statistical Significance (p-value) |
| CACNA1C | Calcium Signaling | -2.1 | < 0.05 |
| NOS3 | Nitric Oxide Signaling | +1.9 | < 0.05 |
| KCNMA1 | Potassium Channel Activity | +1.7 | < 0.01 |
| PTGS2 | Inflammatory Response | -2.5 | < 0.001 |
Note: This table presents hypothetical data to exemplify the potential findings from a transcriptomic profiling study.
Preclinical Pharmacokinetic and Bioavailability Research Methodologies
Absorption and Distribution Studies in Animal Models
Preclinical pharmacokinetic studies in animal models are crucial for understanding the absorption and distribution of this compound. These studies typically involve administering the compound to species such as rats or dogs and then measuring its concentration in plasma and various tissues over time. nih.govresearchgate.net
Following oral administration in animal models, bencyclane is generally absorbed from the gastrointestinal tract. The rate and extent of absorption can be determined by analyzing plasma concentration-time profiles. Distribution studies, which assess the presence of the drug in different organs and tissues, have shown that bencyclane distributes throughout the body. Higher concentrations may be found in organs like the liver and kidneys, reflecting their roles in metabolism and excretion. nih.gov The volume of distribution is a key parameter calculated from these studies, providing an indication of the extent of tissue penetration. nih.gov
Metabolism and Excretion Pathways in Preclinical Systems
The metabolic fate of this compound is investigated in preclinical systems, including in vitro models like liver microsomes and in vivo animal studies. nih.gov These studies are essential for identifying the metabolic pathways the drug undergoes and the resulting metabolites. nih.gov Bencyclane is known to be eliminated mainly through metabolism. nih.gov
Excretion studies in animal models track the elimination of the drug and its metabolites from the body. By collecting and analyzing urine and feces after drug administration, researchers can determine the primary routes and rates of excretion. It has been shown that only a small percentage of the unchanged drug is excreted in the urine, indicating extensive metabolism. nih.gov
Analytical Techniques for Quantitative Compound Determination in Biological Matrices
The accurate and sensitive quantification of this compound and its metabolites in biological samples like plasma, urine, and tissues is fundamental to pharmacokinetic research. researchgate.netnih.gov A variety of analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying drugs in biological fluids. nih.govscience.gov For enhanced sensitivity and specificity, especially for low-concentration samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.netfrontiersin.org This powerful technique allows for the precise and simultaneous measurement of the parent drug and its metabolites. nih.gov Other analytical methods that have been used include gas chromatography-mass spectrometry (GC-MS), which is suitable for volatile compounds. nih.gov
Table 2: Analytical Methods for this compound Quantification
| Analytical Technique | Common Application | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Routine quantitative analysis | Robust, cost-effective |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Pharmacokinetic studies, metabolite identification | High sensitivity, high specificity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites | Good separation for volatile compounds |
Considerations for Rigorous Preclinical Research Design
To ensure the reliability and translatability of preclinical findings for this compound, a rigorous study design is imperative. The selection of an appropriate animal model that is relevant to the human condition under investigation is a critical first step.
Key elements of a robust preclinical study include:
Power Analysis: Ensuring that sample sizes are adequate to detect statistically significant effects.
Control Groups: The inclusion of vehicle-treated control groups is essential to isolate the effects of the drug from those of the formulation.
Blinding: Blinding of investigators to treatment allocations helps to prevent bias in data collection and interpretation.
Validated Analytical Methods: The analytical techniques used for quantification must be thoroughly validated for accuracy, precision, linearity, and sensitivity.
Adherence to these principles is crucial for generating high-quality and dependable preclinical data that can inform future clinical development.
Control of Experimental Variables
The control of experimental variables is a foundational principle in both in vitro and in vivo research to ensure that observed effects are attributable to the intervention, such as the application of this compound, rather than extraneous factors. researchgate.netnih.gov In any experimental design, control groups are essential for understanding the influence of variables that cannot be completely eliminated. researchgate.net
In Vitro Studies:
In vitro experiments with this compound, often using isolated tissues or cell cultures, require stringent control over the experimental environment. news-medical.net These studies are crucial for dissecting the compound's direct cellular and molecular mechanisms, such as its effects on ion channels, enzyme activity, and cellular signaling pathways. nih.govpatsnap.commdpi.com
Key controlled variables in in vitro setups include:
Temperature and pH: Maintained to mimic physiological conditions.
Nutrient and Gas Concentrations: The composition of the culture medium or buffer solution, including glucose, salts, and oxygen levels, is standardized. nih.gov
Vehicle Controls: The solvent used to dissolve this compound is administered to a control group to ensure the vehicle itself does not have a biological effect. nih.gov This is critical as it helps differentiate the pharmacological action of the compound from any effects of the solvent.
Positive and Negative Controls: Experiments often include a positive control (a substance known to produce the expected effect) and a negative control (a substance not expected to have an effect) to validate the experimental system. nih.gov
For instance, in studies examining this compound's impact on smooth muscle relaxation, isolated tissues like bovine coronary arteries or rat aorta are placed in an organ bath with a controlled physiological salt solution. nih.govnih.gov The tension of the muscle is measured, and variables such as the concentration of contractile agents (e.g., ADP, epinephrine, collagen) are precisely controlled when assessing the inhibitory effects of this compound. nih.gov Similarly, when investigating its effects on platelet aggregation, the drug is added to normal human plasma under controlled conditions to measure outcomes like clotting time and platelet adhesiveness. nih.gov
Preclinical In Vivo Studies:
In vivo studies, which use animal models, introduce a higher level of complexity due to the integrated physiological systems. news-medical.net Rats are frequently used in preclinical research for various reasons, including their physiological and anatomical similarities to humans, small size, and genetic consistency within strains. nih.gov
Key controlled variables in in vivo research include:
Animal Characteristics: Age, sex, weight, and genetic strain of the animals are standardized to reduce biological variability. researchgate.net
Environmental Conditions: Housing conditions, including light-dark cycles, temperature, and diet, are kept consistent for all animal groups as these can influence experimental outcomes. researchgate.net
Surgical Procedures: In models requiring surgery, such as the intraluminal middle cerebral artery occlusion (MCAO) model used to study cerebral ischemia, the surgical techniques must be highly standardized to ensure reproducible injuries. nih.govnih.gov Sham controls, which involve subjecting animals to the entire surgical procedure except for the actual intervention (e.g., occluding the artery), are crucial to control for the effects of anesthesia and the surgery itself. nih.gov
Contemporaneous Controls: Control groups must be run at the same time as the experimental groups to account for any temporal variables that could affect the outcome. researchgate.netnih.gov
By carefully managing these variables, researchers can more confidently attribute the observed physiological or behavioral changes in the animal models to the administration of this compound.
Methodological Blinding in Behavioral or Functional Assessments
Blinding is a critical methodological technique used in research to reduce bias. nih.gov It involves concealing the treatment allocation from individuals involved in the study, such as the participants (animals, in this case), investigators, and outcome assessors. nih.govnih.gov The primary purpose of blinding in preclinical functional or behavioral assessments is to prevent the expectations or biases of the researchers from influencing the results. nih.gov
In the context of this compound research, if a study were to assess its effects on motor activity or neurological recovery after induced ischemia in an animal model, blinding would be essential.
Types and Implementation of Blinding:
Blinding of Investigators/Technicians: The personnel administering this compound or the placebo/vehicle should be unaware of which treatment each animal is receiving. This prevents potential subconscious differences in handling or treating the animals, which could affect outcomes.
Blinding of Outcome Assessors: This is arguably the most critical form of blinding in functional assessments. The individual evaluating the animal's behavior (e.g., scoring motor function on a scale, measuring infarct size from brain slices) should not know the animal's treatment group. nih.gov This minimizes detection bias, where knowledge of the treatment could systematically influence how outcomes are measured and recorded. nih.gov
Methods for achieving blinding in preclinical research include:
Coded Drug Vials: The drug and placebo solutions are prepared by a third party and placed in identically appearing vials labeled only with a code. The key to the code is revealed only after all data has been collected and analyzed.
Centralized Assessment: For outcomes that involve imaging or histological analysis (e.g., assessing brain infarct volume), the images can be sent to a centralized assessor who is completely separate from the experimental team and blinded to the treatment groups. researchgate.net
Use of Video or Photography: Behavioral tests can be recorded, and the videos can be scored by a blinded assessor, which provides a permanent record and allows for independent verification. nih.govresearchgate.net
While blinding is a cornerstone of high-quality research, its application can be challenging in certain non-pharmacological studies. nih.gov However, in pharmacological assessments like those for this compound, it is a feasible and essential practice to ensure the integrity and objectivity of the findings.
Limitations and Extrapolation Challenges of Animal Models
While indispensable for preclinical research, animal models have inherent limitations that present challenges when extrapolating findings to human physiology and disease. news-medical.netpharmafeatures.com The failure of many drugs that show promise in preclinical studies to demonstrate efficacy in human clinical trials underscores these challenges. nih.govfrontiersin.org
Key Limitations and Challenges:
Species Differences: There are significant biological differences between animals and humans in terms of genetics, metabolism, immune responses, and organ physiology. researchgate.netpharmafeatures.com For example, the way a drug like this compound is metabolized by a rat's liver enzymes (e.g., cytochrome P450 systems) can differ from human metabolism, leading to different levels of efficacy or potential toxicity. pharmafeatures.comnih.gov
Artificial Disease Induction: Human diseases often develop over long periods and are influenced by a complex interplay of genetics, lifestyle, and environmental factors. frontiersin.org In contrast, animal models typically involve inducing a disease or injury acutely, which may not fully replicate the complexity of the human condition. researchgate.netfrontiersin.org For instance, the MCAO model in rats creates a sudden ischemic stroke, which may not capture all aspects of strokes in humans that develop from chronic conditions like atherosclerosis. nih.govnih.gov
Unrepresentative Animal Samples: Preclinical studies often use young, healthy animals from inbred strains with low genetic diversity. researchgate.netfrontiersin.org This contrasts sharply with human populations, which are genetically diverse and often older with multiple comorbidities when they develop conditions that this compound might be intended to treat. researchgate.netnih.gov
Environmental and Housing Conditions: The controlled and sometimes sterile laboratory environment in which animals are housed is vastly different from the human experience, which can affect study outcomes and their relevance to humans. researchgate.net
Complexity of Human Conditions: It is difficult to fully model complex neuropsychiatric or cardiovascular disorders in animals. nih.gov While a model might replicate certain features of a disease (face validity), it may not share the same underlying cause (construct validity) or predict treatment success in humans (predictive validity). nih.gov
These limitations mean that preclinical findings for this compound, while valuable, must be interpreted with caution. They provide essential proof-of-concept and mechanistic insights but cannot be a substitute for human clinical trials. nih.gov Recognizing these challenges is crucial for improving the design of preclinical studies and enhancing the success rate of translating promising compounds from the laboratory to clinical use. researchgate.net
Data Tables
Table 1: Examples of In Vitro Methodologies for this compound
| Experimental Model | Tissue/Cell Type | Measured Parameters | Key Findings/Purpose | Reference |
|---|---|---|---|---|
| Organ Bath Assay | Bovine coronary arteries, Rat aorta | Muscle tension, relaxation | To assess vasorelaxant effects and mechanism (e.g., phosphodiesterase inhibition, calcium antagonism). | nih.govnih.gov |
| Platelet Aggregometry | Normal human plasma | Platelet aggregation, platelet adhesiveness, clot retraction | To investigate antiplatelet and anticoagulant activity. | nih.gov |
| Enzyme Activity Assay | Bovine lens homogenates | Oxygen consumption, CO2 formation, ATP/ADP/AMP levels | To study effects on carbohydrate metabolism. | nih.gov |
| Electrophysiology | Frog skeletal muscle | Sodium channel activity (Vmax) | To assess effects on ion channels, suggesting a Class 1 antiarrhythmic-like action. | scispace.com |
Table 2: Examples of Preclinical In Vivo Models and Associated Challenges
| Animal Model | Species | Purpose/Application | Extrapolation Challenge | Reference |
|---|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Rat, Mouse | Model of focal cerebral ischemia (stroke) to test neuroprotective agents. | Acutely induced injury may not mimic chronic, complex human stroke etiology. Differences in cerebral anatomy. | nih.govnih.gov |
| Thromboembolic Stroke Model | Rat | Model of stroke caused by a blood clot, used to evaluate thrombolytic therapies. | The composition and size of the artificial clot are critical variables that may not perfectly match human thrombi. | nih.gov |
| General Vasodilation Studies | Rat | To assess systemic effects on blood vessels and smooth muscle relaxation in a living organism. | Metabolic differences between rats and humans can alter the compound's activity and duration of effect. | nih.govpharmafeatures.com |
Emerging Research Perspectives and Future Directions for Bencyclane Fumarate
Exploration of New Preclinical Applications
Preclinical research is actively exploring novel therapeutic applications for bencyclane (B1663192) fumarate (B1241708), moving beyond its traditional use in peripheral circulation disorders. Studies indicate its potential in addressing conditions characterized by oxidative stress and ischemia-reperfusion injury.
Research in ischemia-reperfusion (I/R) injury models has demonstrated the antioxidant properties of bencyclane fumarate. It has been shown to enhance the levels of key antioxidant enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase, thereby mitigating oxidative stress in these models. benchchem.comresearchgate.net For instance, studies involving intestinal ischemia-reperfusion injury in rats showed that pretreatment with this compound attenuated mucosal damage. researchgate.net This protective effect is likely mediated through the alteration of lipid peroxidation, neutrophil accumulation, and antioxidant activity. researchgate.net Data from these studies suggest a relationship among xanthine (B1682287) oxidase-generated oxy radicals, neutrophil extravasation, and mucosal damage, all of which appear to be influenced by this compound administration. researchgate.net
Beyond its antioxidant effects, this compound has also shown promise as a potential anti-sickling agent in preclinical investigations related to sickle cell anemia (SCD). ncats.io This suggests a potential new avenue for its application in hematological disorders.
Furthermore, early research explored the effect of bencyclane hydrogen fumarate on carbohydrate metabolism in bovine lens homogenates, observing an increase in oxygen consumption and carbon dioxide formation. nih.gov While this is an older study, it highlights the diverse biological effects that this compound may exert, warranting further investigation into its metabolic impacts.
Preclinical studies often involve in vitro assays, such as calcium flux measurements, and in vivo models, such as intestinal or cerebral ischemia in rodents, to validate the observed mechanisms. benchchem.com Dose-response curves and biomarkers like malondialdehyde (a marker for lipid peroxidation) are commonly used to quantify the effects. benchchem.com
Advanced Formulation Strategies for Enhanced Pharmacological Delivery
Efforts are underway to develop advanced formulations of this compound aimed at improving its stability, bioavailability, and reducing potential gastrointestinal irritation. benchchem.com Cyclodextrin-based formulations have shown particular promise in this regard. benchchem.comresearchgate.netjst.go.jp
Studies have demonstrated that complexing this compound with cyclodextrins can significantly enhance its water solubility, with reported increases of 2- to 8-fold compared to the free drug. benchchem.comresearchgate.net This improved solubility can lead to enhanced absorption and potentially higher bioavailability. benchchem.comresearchgate.net
Moreover, cyclodextrin (B1172386) complexes have been shown to improve the stability of this compound, particularly under acidic conditions. benchchem.comresearchgate.net For example, a composition involving cyclodextrin significantly improved stability under gastric conditions (pH 1.2), with the hydrolysis rate reduced by 80%. benchchem.comresearchgate.net This enhanced stability in the gastrointestinal tract can contribute to more consistent drug delivery and absorption.
Beyond improving solubility and stability, cyclodextrin complexation can also help mask the bitter taste of this compound, potentially improving patient compliance. benchchem.com
Research into advanced formulations also extends to exploring alternative routes of administration. While typically administered orally, investigations into non-oral and non-injection routes, such as vaginal administration in combination with cyclodextrin, have shown potential for improved bioavailability of hydrophilic drugs, a category that could include this compound or related compounds. google.com This suggests that novel delivery systems could unlock new therapeutic possibilities for this compound by overcoming limitations associated with traditional administration methods.
The development of bifunctional molecules, where vasodilators like this compound are covalently joined with passive dermal penetration enhancers, is also being explored to improve topical and transdermal delivery efficiency. google.com.nagoogle.com This approach could facilitate the delivery of this compound into skin tissue or the systemic circulation for localized or systemic effects.
Integration of Computational and Systems Biology Approaches in Mechanism Elucidation
Understanding the multifaceted mechanism of action of this compound is crucial for identifying new applications and optimizing its use. While its primary mechanism involves inhibiting calcium ion influx into vascular smooth muscle cells, leading to vasodilation, research indicates it acts via multiple pathways. patsnap.compatsnap.com
Computational and systems biology approaches are increasingly valuable tools for dissecting these complex mechanisms. These methods can help integrate data from various biological levels, from molecular interactions to cellular pathways and physiological responses, to build comprehensive models of how this compound exerts its effects.
Computational chemistry can be used to model the binding of this compound to its various targets, predicting binding affinities and identifying potential off-target effects. Molecular dynamics simulations could provide insights into the conformational changes induced by bencyclane binding and how these changes affect protein function.
Systems biology approaches can help in constructing network models that illustrate how this compound's actions at the molecular and cellular levels propagate through biological systems to produce the observed physiological effects, such as improved blood flow and reduced tissue damage in ischemic conditions. benchchem.comresearchgate.net This can also aid in identifying potential biomarkers for monitoring treatment efficacy and predicting patient response.
The integration of these computational methods with experimental data from preclinical studies can accelerate the identification of new therapeutic targets and optimize the design of future research, including the development of more targeted and effective formulations.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5282016 |
| Bencyclane | 2343 |
| Fumaric acid | 444 |
| Glutathione peroxidase | Not applicable (Enzyme) |
| Catalase | Not applicable (Enzyme) |
| Superoxide dismutase | Not applicable (Enzyme) |
| Malondialdehyde | 844 |
| Cyclodextrin | 14517 |
| Calcium | 277 |
| Nitroglycerin | 4510 |
| Isosorbide dinitrate | 3813 |
| Xanthine oxidase | Not applicable (Enzyme) |
| Norepinephrine (B1679862) | 835 |
| Adenosine (B11128) diphosphate (B83284) | 6022 |
| Collagen | Not applicable (Protein) |
| Alpha-adrenergic receptor | Not applicable (Protein) |
| Beta-adrenergic receptor | Not applicable (Protein) |
| Phosphodiesterase | Not applicable (Enzyme) |
| Curcumin | 969516 |
| Arbutin | 10457 |
| Resorcinol | 5053 |
| Tyrosinase | Not applicable (Enzyme) |
Interactive Data Tables
While specific detailed numerical data points that could form interactive tables were limited in the provided search results, the following conceptual tables illustrate how such data could be presented if available from specific studies mentioned in the text.
Table 1: Effect of this compound Pretreatment on Antioxidant Enzyme Levels in Ischemia-Reperfusion Injury (Conceptual)
| Enzyme | Control Group (Units/mg protein) | Ischemia-Reperfusion Group (Units/mg protein) | This compound + IR Group (Units/mg protein) |
| Glutathione Peroxidase | [Numerical Data] | [Numerical Data] | [Numerical Data] |
| Catalase | [Numerical Data] | [Numerical Data] | [Numerical Data] |
| Superoxide Dismutase | [Numerical Data] | [Numerical Data] | [Numerical Data] |
Table 2: Impact of Cyclodextrin Complexation on this compound Stability at pH 1.2 (Conceptual)
| Formulation | % this compound Remaining After [Time] |
| Free this compound | [Numerical Data] |
| This compound - Cyclodextrin Complex | [Numerical Data] |
Table 3: Effect of this compound on Malondialdehyde Levels in Ischemia-Reperfusion Injury (Conceptual)
| Group | Malondialdehyde Level (nmol/mg protein) |
| Sham Operated | [Numerical Data] |
| Ischemic Control | [Numerical Data] |
| Bencyclane Treated | [Numerical Data] |
Q & A
Q. What are the primary pharmacological mechanisms of action for Bencyclane Fumarate in vascular disease models?
this compound acts as a vasodilator by modulating calcium channel activity and reducing vascular smooth muscle contraction . In preclinical studies, it demonstrates antioxidant properties by enhancing glutathione peroxidase, catalase, and superoxide dismutase levels, thereby attenuating oxidative stress in ischemia-reperfusion (IR) injury models . Methodologically, researchers should design in vitro assays (e.g., calcium flux measurements) and in vivo IR injury models (e.g., intestinal or cerebral ischemia in rodents) to validate these mechanisms. Include dose-response curves (e.g., 5 mg/kg pretreatment in rats) and biomarkers like malondialdehyde (lipid peroxidation marker) for oxidative stress quantification .
Q. What experimental models are commonly used to evaluate this compound’s efficacy in vascular research?
Standard models include:
- Rodent IR injury models : Intestinal or cerebral ischemia induced via surgical occlusion, with endpoints such as mucosal damage severity and myeloperoxidase activity .
- Hypertensive rat models : Assessing blood pressure modulation and vascular reactivity using plethysmography or telemetry .
- In vitro vascular rings : Measuring vasodilation in isolated arteries under controlled calcium conditions .
Researchers should ensure rigorous inclusion criteria (e.g., Wistar albino rats, sham-operated controls) and validate outcomes using histopathology and enzymatic assays .
Q. How should pharmacokinetic parameters of this compound be optimized in preclinical studies?
Key parameters include bioavailability, half-life, and tissue distribution. Oral dosing (100–200 mg, 3x daily in humans) requires validation in animal models via plasma concentration-time profiles . Advanced methods like LC-MS/MS can quantify drug levels in target tissues (e.g., brain or intestinal mucosa). Consider species-specific metabolic differences and cross-validate with in silico pharmacokinetic modeling to refine dosing regimens .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different vascular injury models?
Contradictions may arise from variations in experimental design, such as:
- Dose timing : Pretreatment vs. post-injury administration (e.g., 5 mg/kg pretreatment in IR models showed reduced mucosal damage, but efficacy may differ in acute injury) .
- Model specificity : Cerebral vs. peripheral vascular beds may respond differently due to tissue-specific antioxidant capacity .
To address discrepancies, conduct meta-analyses using tools like STROBE or ARRIVE guidelines to assess study quality and heterogeneity . Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) in observational data .
Q. What molecular pathways underlie this compound’s antioxidant effects in ischemia-reperfusion injury?
Mechanistic studies reveal:
- Reduction of lipid peroxidation : Malondialdehyde levels decrease by 40–50% in treated groups .
- Neutrophil inhibition : Myeloperoxidase activity drops by 30%, indicating reduced neutrophil infiltration .
- Enzymatic upregulation : Glutathione peroxidase and catalase activity increase by 2-fold, suggesting Nrf2 pathway activation .
Researchers should use siRNA knockdown or CRISPR-edited models (e.g., Nrf2−/− mice) to validate pathway dependencies. Combine transcriptomic profiling (RNA-seq) with functional assays to map signaling networks.
Q. How does this compound compare to other calcium channel blockers in high-throughput screening (HTS) datasets?
In COVID-19 therapeutic HTS, Bencyclane showed moderate activity (EC50: 9.89 µM) compared to bepridil (EC50: 10.15 µM) and chlorpromazine (EC50: 11.10 µM) . Use dose-response matrices and synergy assays (e.g., Chou-Talalay method) to evaluate combinatorial effects. Prioritize targets like AP-1 or autophagy pathways identified in HTS for mechanistic follow-up .
Q. What methodological pitfalls should be avoided when studying this compound’s neuroprotective effects?
- Inadequate blinding : Unblinded assessments may inflate efficacy estimates in neurobehavioral tests .
- Species limitations : Rodent blood-brain barrier permeability may not translate to humans. Validate using microdialysis or PET imaging in primates.
- Oxidative stress biomarkers : Ensure assays (e.g., SOD activity) are standardized across labs to reduce variability .
Methodological Recommendations
- Literature Synthesis : Use Boolean search strings (e.g., "this compound AND (antioxidant OR ischemia)") in PubMed/Embase, filtering for peer-reviewed studies .
- Experimental Rigor : Adhere to ARRIVE guidelines for animal studies, including power analysis and randomization .
- Data Reproducibility : Share raw datasets and code via repositories like Zenodo, citing protocols from and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
